molecular formula C20H22N2O4S B2803969 (Z)-2-(4-(3,4-dimethoxyphenyl)-2-((4-methoxyphenyl)imino)thiazol-3(2H)-yl)ethanol CAS No. 928199-18-2

(Z)-2-(4-(3,4-dimethoxyphenyl)-2-((4-methoxyphenyl)imino)thiazol-3(2H)-yl)ethanol

Cat. No.: B2803969
CAS No.: 928199-18-2
M. Wt: 386.47
InChI Key: QSPWOTFBMRUOEN-MRCUWXFGSA-N
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Description

(Z)-2-(4-(3,4-dimethoxyphenyl)-2-((4-methoxyphenyl)imino)thiazol-3(2H)-yl)ethanol is a complex organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also features methoxyphenyl groups, which are aromatic rings substituted with methoxy groups (-OCH3). The (Z)-configuration indicates the specific geometric isomerism around the double bond in the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-(3,4-dimethoxyphenyl)-2-((4-methoxyphenyl)imino)thiazol-3(2H)-yl)ethanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of Methoxyphenyl Groups: The methoxyphenyl groups can be introduced via electrophilic aromatic substitution reactions, where methoxybenzene reacts with suitable electrophiles.

    Formation of the Imino Group: The imino group can be formed through the condensation of an amine with a carbonyl compound.

    Final Assembly:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic reagents like bromine (Br2) or sulfuric acid (H2SO4) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(4-(3,4-dimethoxyphenyl)-2-((4-methoxyphenyl)imino)thiazol-3(2H)-yl)ethanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its structural features make it a candidate for investigating biological pathways and mechanisms.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties. Research is ongoing to explore its potential therapeutic applications.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (Z)-2-(4-(3,4-dimethoxyphenyl)-2-((4-methoxyphenyl)imino)thiazol-3(2H)-yl)ethanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (Z)-2-(4-(3,4-dimethoxyphenyl)-2-((4-hydroxyphenyl)imino)thiazol-3(2H)-yl)ethanol: Similar structure but with a hydroxy group instead of a methoxy group.

    (Z)-2-(4-(3,4-dimethoxyphenyl)-2-((4-methylphenyl)imino)thiazol-3(2H)-yl)ethanol: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness

The uniqueness of (Z)-2-(4-(3,4-dimethoxyphenyl)-2-((4-methoxyphenyl)imino)thiazol-3(2H)-yl)ethanol lies in its specific combination of functional groups and geometric configuration. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[4-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)imino-1,3-thiazol-3-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S/c1-24-16-7-5-15(6-8-16)21-20-22(10-11-23)17(13-27-20)14-4-9-18(25-2)19(12-14)26-3/h4-9,12-13,23H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSPWOTFBMRUOEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC(=C(C=C3)OC)OC)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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